molecular formula C14H12ClN3O B4301813 2-(3-aminophenoxy)-5-chloro-4,6-dimethylnicotinonitrile

2-(3-aminophenoxy)-5-chloro-4,6-dimethylnicotinonitrile

Cat. No. B4301813
M. Wt: 273.72 g/mol
InChI Key: UDJQUJFOPYMYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminophenoxy)-5-chloro-4,6-dimethylnicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ADC-37 and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(3-aminophenoxy)-5-chloro-4,6-dimethylnicotinonitrile is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-(3-aminophenoxy)-5-chloro-4,6-dimethylnicotinonitrile can induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-aminophenoxy)-5-chloro-4,6-dimethylnicotinonitrile in lab experiments is its potential anticancer properties. However, one of the limitations is the lack of understanding of the mechanism of action of this compound.

Future Directions

There are several future directions for research on 2-(3-aminophenoxy)-5-chloro-4,6-dimethylnicotinonitrile. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to study the potential applications of this compound in other fields such as anti-inflammatory agents. Additionally, studies can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Conclusion:
2-(3-aminophenoxy)-5-chloro-4,6-dimethylnicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound has been reported in the literature using different methods. This compound has been extensively studied for its potential applications in medicinal chemistry, particularly in the field of anticancer agents. However, the mechanism of action of this compound is not fully understood. Future research can be conducted to study the mechanism of action of this compound in more detail and to explore its potential applications in other fields.

Scientific Research Applications

2-(3-aminophenoxy)-5-chloro-4,6-dimethylnicotinonitrile has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry where it has been studied for its anticancer properties. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

2-(3-aminophenoxy)-5-chloro-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-8-12(7-16)14(18-9(2)13(8)15)19-11-5-3-4-10(17)6-11/h3-6H,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJQUJFOPYMYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)OC2=CC=CC(=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenoxy)-5-chloro-4,6-dimethylpyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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